![molecular formula C15H11NO3S2 B2735539 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid CAS No. 852706-24-2](/img/structure/B2735539.png)
2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid” is a chemical compound with the CAS number 852706-24-2 . It has a molecular weight of 317.38 and a molecular formula of C15H11NO3S2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring attached to a furan ring through a double bond. The benzothiazole ring is further attached to an acetic acid group through a sulfanyl linkage .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives Development
The preparation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives showcases efficient methods under mild conditions, contributing to the advancement in synthesizing complex molecules. One method involves the reaction of 3-(2-isothiocyanatophenyl)prop-2-enoates with thiols leading to spontaneous cyclization, demonstrating a potential pathway for developing pharmaceuticals and chemicals with specific sulfanyl-benzothiazin structures (Fukamachi, Konishi, & Kobayashi, 2011).
Antinociceptive and Anti-inflammatory Properties
Research into thiazolopyrimidine derivatives related to the core structure of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid has shown significant antinociceptive and anti-inflammatory activities. This indicates the potential of such compounds in developing new analgesic and anti-inflammatory drugs, with variations in the structure offering different levels of efficacy and potency (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial Activity
The synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives incorporating the furan-2-yl and sulfanylidene moieties has been studied for their antimicrobial properties. These compounds were evaluated against bacterial and fungal strains, providing insights into the design of novel antimicrobial agents with enhanced efficacy and selectivity (El-Shehry, El‐Hag, & Ewies, 2020).
Pharmacological Activity Enhancement
Modifications and derivatization of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives have shown to impact their pharmacological activities, including analgesic and anti-inflammatory effects. The structural elucidation and evaluation of these derivatives provide a pathway for optimizing their pharmacological profiles, suggesting their potential application in medicinal chemistry for drug development (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).
Diuretic Activity
New benzothiazole sulfonamides containing quinoxaline ring systems have been designed, synthesized, and evaluated for their in vivo diuretic activity. The structure-activity relationship studies of these compounds reveal their potential as diuretic agents, offering insights into their mechanism of action and therapeutic applications (Husain, Madhesia, Rashid, Ahmad, & Khan, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid' involves the reaction of 2-bromoethyl acetic acid with 2-mercaptobenzothiazole and 2-furylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-bromoethyl acetic acid", "2-mercaptobenzothiazole", "2-furylboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromoethyl acetic acid (1.0 equiv) and 2-mercaptobenzothiazole (1.2 equiv) in dry DMF.", "Step 2: Add Pd(OAc)2 (0.05 equiv) and PPh3 (0.1 equiv) to the reaction mixture and stir for 30 minutes under nitrogen atmosphere.", "Step 3: Add 2-furylboronic acid (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction with water and extract with ethyl acetate.", "Step 5: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain the desired product '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid'." ] } | |
CAS-Nummer |
852706-24-2 |
Molekularformel |
C15H11NO3S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
CCDXXSIRYJZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



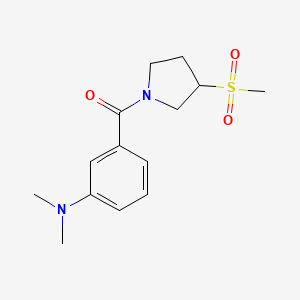
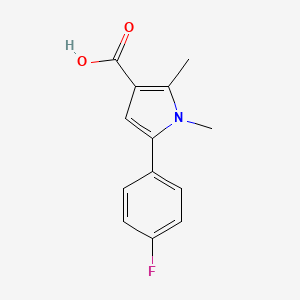
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
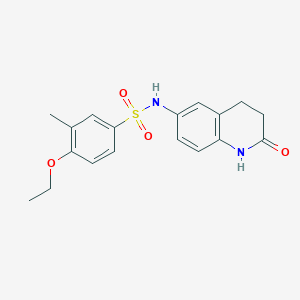

![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
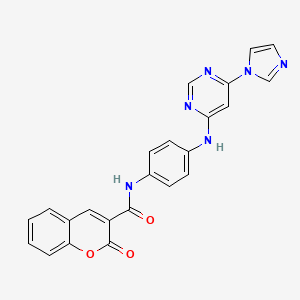
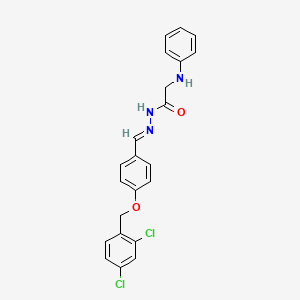


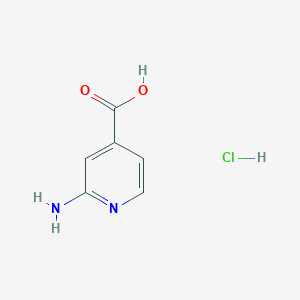
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)
